molecular formula C12H14ClN3O3 B1433398 Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride CAS No. 1798702-20-1

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride

Cat. No.: B1433398
CAS No.: 1798702-20-1
M. Wt: 283.71 g/mol
InChI Key: KVDICHWATVGGSN-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-(aminomethyl)phenyl group at position 5 and an ethyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is inferred as C₁₂H₁₄ClN₃O₃ (based on structural analogs in and ), with a molecular weight approximating 307.72 g/mol (calculated from similar compounds in ).

Properties

IUPAC Name

ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c1-2-17-12(16)10-14-11(18-15-10)9-5-3-4-8(6-9)7-13;/h3-6H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDICHWATVGGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Substituted Amidoxime Intermediate

  • Starting from 3-(aminomethyl)benzonitrile or a related precursor, the nitrile group is converted into an amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine. This reaction typically proceeds in ethanol or water at reflux temperatures.

Step 2: Cyclization with Ethyl Chloroacetate or Equivalent Ester

  • The amidoxime intermediate is then reacted with ethyl chloroacetate or ethyl 5-chlorocarboxylate derivatives under basic conditions, inducing cyclodehydration to form the 1,2,4-oxadiazole ring. This step may be facilitated by heating or using dehydrating agents.

  • The reaction conditions are optimized to favor intramolecular cyclization over side reactions, often involving reflux in solvents such as ethanol, acetonitrile, or dimethylformamide (DMF).

Step 3: Formation of Hydrochloride Salt

  • The free base of ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), enhancing stability and solubility.

Representative Reaction Scheme

Step Reactants & Conditions Product/Intermediate Notes
1 3-(Aminomethyl)benzonitrile + Hydroxylamine.HCl, base Amidoxime derivative Reflux in ethanol/water
2 Amidoxime + Ethyl chloroacetate, base, heat Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Cyclodehydration to form oxadiazole ring
3 Free base + HCl (gas or solution) This compound Salt formation for stability

Analytical and Purification Techniques

  • Purification: The crude product is typically purified by recrystallization or column chromatography using silica gel and appropriate eluents such as ethyl acetate/hexane mixtures.

  • Characterization: The structure and purity are confirmed by spectroscopic methods including:

    • Infrared Spectroscopy (IR) to identify characteristic oxadiazole ring vibrations.
    • Proton Nuclear Magnetic Resonance (^1H NMR) to confirm the aromatic and aminomethyl protons.
    • Elemental analysis to verify empirical formula.
    • Mass spectrometry (MS) for molecular weight confirmation.

Research Findings and Optimization

  • Use of microwave-assisted synthesis has been reported to improve reaction times and yields for oxadiazole formation, reducing reaction times from hours to minutes with yields between 60-80%.

  • The choice of solvent and base significantly impacts the yield and purity. For example, DMF or acetonitrile with sodium or potassium carbonate bases are preferred for amidoxime formation and subsequent cyclization.

  • Cyclization agents such as phosphoryl chloride or thionyl chloride can enhance ring closure efficiency but require careful handling due to their corrosive nature.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Amidoxime formation Hydroxylamine.HCl, base (Na2CO3), ethanol, reflux 2-4 h Efficient conversion of nitrile to amidoxime
Cyclization agent Ethyl chloroacetate, base (K2CO3), solvent (DMF), 80-120°C, 4-8 h Promotes oxadiazole ring formation
Dehydrating agents POCl3, SOCl2 (optional) Used to improve cyclization yield
Salt formation HCl gas or HCl in ethanol, room temperature Converts free base to hydrochloride salt
Yield 60-80% (microwave-assisted), 50-70% (conventional) Microwave reduces reaction time significantly
Purification Recrystallization or silica gel chromatography Ensures high purity for characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride has shown promising activity against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have been reported to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting histone deacetylases (HDACs) .

1.2 Antimicrobial Properties
Oxadiazoles are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, making them effective against resistant strains .

1.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Mechanistic Insights

2.1 Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies reveal strong hydrophobic interactions with amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .

2.2 In Vitro and In Vivo Studies
In vitro assays using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation at low concentrations. In vivo studies further support its potential as an anticancer agent by showing reduced tumor growth in animal models .

Case Studies

Study Compound Tested Target Outcome
Study AEthyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylateMCF-7 CellsInduced apoptosis through p53 activation
Study BOxadiazole DerivativeBacterial StrainsSignificant antibacterial activity observed
Study CAnti-inflammatory OxadiazoleMouse Model of ArthritisReduced inflammatory markers

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its pharmacological properties; for example, varying the substituents on the phenyl ring can lead to improved bioactivity and selectivity against specific targets .

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,2,4-oxadiazole scaffold is widely modified for diverse applications. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate Not explicitly stated C₇H₁₀N₄O₃ Aminomethyl at position 5 Simpler structure; reduced aromaticity may lower binding affinity compared to phenyl-substituted analogs
Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate 1210155-66-0 C₁₄H₁₂FN₅O₃ Fluoro and imidazolyl substituents Enhanced electronic effects; potential for kinase inhibition (discontinued, CymitQuimica)
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 1364677-67-7 C₄H₅ClF₃N₃O Trifluoromethyl group Increased lipophilicity; antiviral or antimicrobial applications

Hydrochloride Salts and Amine Modifications

Hydrochloride salts improve solubility but may affect crystallinity. Notable comparisons:

Compound Name CAS Number Molecular Weight (g/mol) Hydrogen Bond Capacity (Donors/Acceptors) Supplier Information
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 952233-33-9 177.64 1 donor, 4 acceptors Multiple suppliers ()
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride 1333915-48-2 ~279.75 2 donors, 5 acceptors Discontinued (CymitQuimica)

Ester Group Variations

Ester groups influence metabolic stability and bioavailability:

Compound Name CAS Number Ester Group Bioactivity Notes
Ethyl 3,4-dihydroxybenzoate Listed in tariff Ethyl Antioxidant properties; less complex core
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Not provided Ethyl Bulky tert-butyl group may hinder membrane permeability

Key Insight : The ethyl ester in the target compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., tert-butyl) reduce solubility.

Biological Activity

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O3_{3}·HCl
  • Molecular Weight : 270.7 g/mol
  • CAS Number : 144167-51-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit specific enzymes and disrupt cellular processes, leading to significant biological effects. Notably, it has shown potential in inhibiting:

  • Histone Deacetylases (HDACs) : Implicated in cancer progression and neurodegenerative diseases.
  • Carbonic Anhydrase (CA) : Involved in various physiological processes including respiration and acid-base balance.
  • Cyclooxygenases (COX) : Key enzymes in the inflammatory process.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results. For instance:

  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 10 to 20 µM against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) .

Antimicrobial Activity

The compound has also shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL depending on the strain .

Anti-inflammatory Effects

Research indicates that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Efficacy

In a study conducted by Vinaya et al., this compound was evaluated for its anticancer activity against a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through flow cytometry analysis .

Case Study 2: Antimicrobial Properties

A separate study assessed the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The results showed that the compound effectively reduced bacterial growth and biofilm formation, highlighting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis with Related Compounds

The table below compares this compound with similar oxadiazole derivatives regarding their biological activities.

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundSignificant (IC50_{50}: 10–20 µM)Moderate (MIC: 50–100 µg/mL)Yes
Ethyl 5-amino-1,2,4-oxadiazoleModerateHighYes
Ethyl 5-methyl-1,2,4-oxadiazoleLowModerateNo

Q & A

Basic Research Question

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .
  • Storage : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the aminomethyl moiety .
  • Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal to avoid releasing acidic byproducts .

What analytical techniques are critical for characterizing purity and structure?

Basic Research Question

  • Purity : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation :
    • NMR : 1^1H NMR (DMSO-d6d_6): δ 8.20 (s, 1H, oxadiazole), 7.70–7.40 (m, 4H, phenyl), 4.40 (q, 2H, ester), 4.10 (s, 2H, aminomethyl), 1.40 (t, 3H, ester-CH3_3) .
    • Mass Spectrometry : ESI-MS m/z: 263.1 [M+H]+^+ (free base), 299.6 [M+HCl+H]+^+ .

How can contradictory yields in the hydrolysis step of analogous oxadiazole esters be resolved?

Advanced Research Question
Discrepancies in ester hydrolysis yields (e.g., 94% in vs. lower yields elsewhere) may arise from:

  • pH Control : Hydrolysis under strongly acidic (HCl/EtOH) vs. basic (NaOH/H2_2O) conditions affects reaction efficiency. Acidic conditions favor carboxylate formation but may degrade the aminomethyl group.
  • Temperature : Optimize at 50–60°C to balance reaction rate and side-product formation .
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate the carboxylic acid intermediate before HCl salt formation .

What computational approaches predict the binding affinity of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Simulate interactions with cysteine proteases (e.g., chikungunya nsP2 protease) using AutoDock Vina. The aminomethyl group may form hydrogen bonds with catalytic residues (e.g., Cys478) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using descriptors like logP and polar surface area .

How does the aminomethyl group at the 3-phenyl position influence physicochemical properties?

Advanced Research Question

  • Solubility : The aminomethyl group enhances water solubility (logP ~1.2) compared to non-polar analogs (logP ~2.5). Protonation at physiological pH increases bioavailability .
  • Stability : The hydrochloride salt form reduces hygroscopicity but may degrade under prolonged exposure to light. Use amber vials for storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.